

4-Bromo-1-fluoro-2-iodobenzene structure

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Compound of Interest

Compound Name: 4-Bromo-1-fluoro-2-iodobenzene

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An In-depth Technical Guide: **4-Bromo-1-fluoro-2-iodobenzene**

An Introduction to a Key Synthetic Building Block

4-Bromo-1-fluoro-2-iodobenzene is a tri-halogenated aromatic compound of significant interest to researchers and process chemists, particularly within the pharmaceutical and materials science sectors. Its value lies not in its direct application, but in its utility as a highly versatile intermediate for constructing complex molecular architectures.^[1] The strategic placement of three distinct halogens—iodine, bromine, and fluorine—on the benzene ring provides a platform for programmed, sequential chemical modifications. This guide offers a detailed exploration of its structure, a validated synthesis protocol, methods for its characterization, and the strategic principles behind its application in modern organic synthesis.

Compound Profile and Key Properties

A precise understanding of the chemical and physical properties of **4-Bromo-1-fluoro-2-iodobenzene** is fundamental for its safe handling, storage, and application in synthetic protocols.

Chemical Structure and Identifiers

The compound's structure is defined by a benzene ring substituted with fluorine at position 1, iodine at position 2, and bromine at position 4. This specific arrangement is critical to its unique reactivity profile.

Identifier	Value	Source
IUPAC Name	4-bromo-1-fluoro-2-iodobenzene	[2]
CAS Number	116272-41-4	[1][2][3]
Molecular Formula	C ₆ H ₃ BrFI	[2]
Molecular Weight	300.89 g/mol	[2][4]
Canonical SMILES	<chem>C1=CC(=C(C=C1Br)I)F</chem>	[2]
InChIKey	JNETZJWWXCLUKM-UHFFFAOYSA-N	[2]
Synonyms	5-Bromo-2-fluoriodobenzene, 3-Iodo-4-fluorobromobenzene	[2]

Physicochemical and Safety Data

The compound is typically a solid at room temperature and requires careful handling due to its irritant nature.

Property	Value	Source
Appearance	White to cream or pale brown crystalline solid/powder.	[5]
Melting Point	Data for the specific isomer is not consistently reported. Related isomers like 4-Bromo-2-fluoro-1-iodobenzene (CAS 105931-73-5) melt at 48-51 °C.	[6][7]
GHS Hazard Codes	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). May also be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).	[2][4]
Storage	Store at room temperature in a well-sealed container.	[8]

Synthesis: A Validated Laboratory Protocol

The most direct and reliable synthesis of **4-Bromo-1-fluoro-2-iodobenzene** is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.[9][10] The process begins with the diazotization of a commercially available aniline precursor, followed by displacement of the resulting diazonium group with iodide.

Rationale and Strategy

The choice of 5-bromo-2-fluoroaniline as the starting material is strategic, as it already contains the required bromo- and fluoro- substituents in the correct relative positions.[1] The Sandmeyer reaction provides a high-yielding pathway to introduce the iodine atom. The diazotization step, involving the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), must be conducted at low temperatures (typically below 0 °C) to ensure the stability of the intermediate diazonium salt. The subsequent introduction of

potassium iodide leads to the displacement of the dinitrogen group—an excellent leaving group—and the formation of the stable C-I bond.^[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures.^[1]

Reagents:

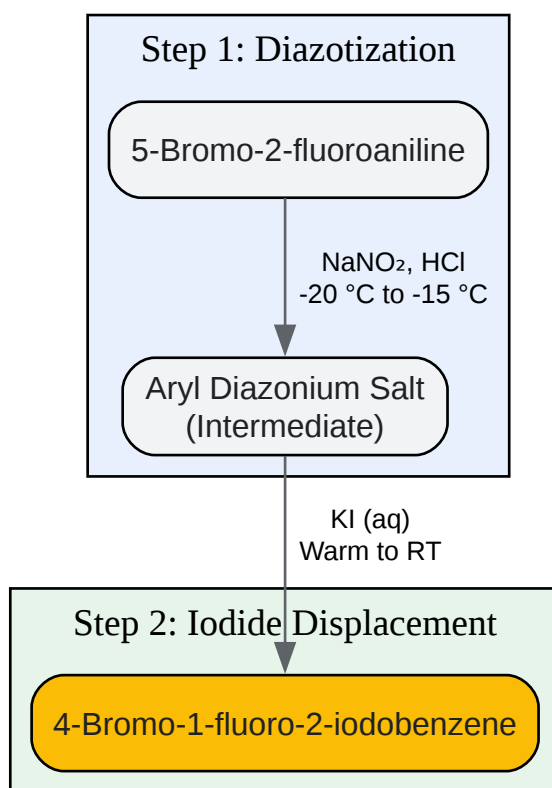
- 5-Bromo-2-fluoroaniline (1 equivalent)
- Concentrated Hydrochloric Acid
- Water (distilled or deionized)
- Sodium Nitrite (NaNO_2) (1.2 equivalents)
- Potassium Iodide (KI) (1.5 equivalents)
- Diethyl Ether or Dichloromethane (for extraction)
- Saturated Sodium Bicarbonate solution
- Saturated Sodium Thiosulfate solution
- Brine
- Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

- **Diazotization:** In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-bromo-2-fluoroaniline (e.g., 45.6 g, 240 mmol) in water (120 mL).^[1]
- Cool the suspension in an ice-salt or acetone-dry ice bath to $-20\text{ }^{\circ}\text{C}$.
- Slowly add concentrated hydrochloric acid (120 mL) while maintaining the low temperature.^[1]

- Prepare a solution of sodium nitrite (19.9 g, 288 mmol) in water (80 mL) and add it dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.[\[1\]](#)
- Stir the resulting mixture vigorously at -20 °C for an additional 20 minutes to ensure complete formation of the diazonium salt.[\[1\]](#)
- Iodide Displacement: In a separate beaker, dissolve potassium iodide (59.8 g, 360 mmol) in water (60 mL).[\[1\]](#)
- Add the potassium iodide solution dropwise to the cold diazonium salt solution. Vigorous gas evolution (N₂) will be observed.
- After the addition is complete, continue stirring for 30 minutes, then allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[\[1\]](#)
- Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove excess iodine), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **4-Bromo-1-fluoro-2-iodobenzene** can be further purified by column chromatography (eluting with hexanes) or recrystallization to yield a crystalline solid.

Synthesis Workflow Diagram



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Figure 1: Synthesis of **4-Bromo-1-fluoro-2-iodobenzene**.

Structural Verification

Confirmation of the structure and assessment of purity are achieved through a combination of standard spectroscopic techniques.

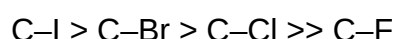
Technique	Expected Observations
^1H NMR	The spectrum will show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Each signal will exhibit complex splitting patterns due to both proton-proton (ortho, meta) and proton-fluorine couplings.
^{13}C NMR	Six signals are expected for the aromatic carbons. The carbon directly bonded to fluorine (C1) will show a large one-bond C-F coupling constant ($^1\text{JCF} \approx 240\text{-}250\text{ Hz}$). The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The chemical shifts will be influenced by the electronegativity and heavy atom effects of the three different halogen substituents.
^{19}F NMR	A single resonance is expected, with its chemical shift providing confirmation of the fluorine's electronic environment.
Mass Spec.	The molecular ion peak (M^+) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio), confirming the elemental composition.
Infrared (IR)	The spectrum will show characteristic C-H stretching frequencies for the aromatic ring ($\sim 3100\text{-}3000\text{ cm}^{-1}$), C=C ring stretching ($\sim 1600\text{-}1450\text{ cm}^{-1}$), and strong absorptions corresponding to C-F, C-Br, and C-I bonds in the fingerprint region.

Core Application: A Platform for Sequential Cross-Coupling

The primary strategic value of **4-bromo-1-fluoro-2-iodobenzene** lies in the differential reactivity of its three carbon-halogen bonds.^[11] This allows chemists to perform sequential, site-selective cross-coupling reactions, building molecular complexity in a controlled manner.

The Principle of Differential Halogen Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The activation barrier for this step is highly dependent on the halogen, following a well-established trend:



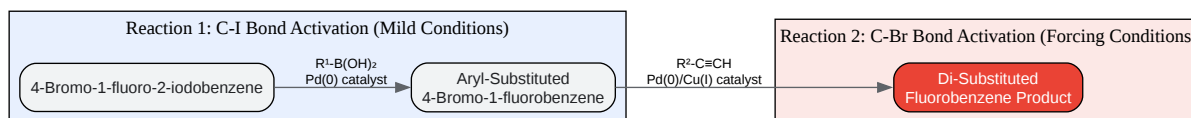
This reactivity hierarchy is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. For **4-bromo-1-fluoro-2-iodobenzene**:

- The C-I bond is the weakest and most reactive, readily undergoing oxidative addition under mild conditions.^[11]
- The C-Br bond is stronger and requires more forcing conditions (e.g., higher temperatures, different ligands) to react.
- The C-F bond is the strongest and is generally inert to standard palladium cross-coupling conditions, making it a stable substituent that can be carried through multiple synthetic steps.^[12]

This predictable reactivity allows for a two- or even three-step synthetic sequence on the same aromatic core. A reaction can be performed selectively at the iodine position, the product isolated, and then a second, different reaction can be carried out at the bromine position.

Synthetic Strategy Workflow

The following diagram illustrates a general strategy for a sequential Suzuki and Sonogashira coupling.



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Figure 2: Sequential cross-coupling using **4-bromo-1-fluoro-2-iodobenzene**.

This selective approach is invaluable in drug discovery and materials science, where precise control over the final structure is necessary to achieve desired biological activity or physical properties.^{[11][13]}

Conclusion

4-Bromo-1-fluoro-2-iodobenzene is more than a simple halogenated solvent; it is a sophisticated tool for the modern synthetic chemist. Its value is derived from the predictable and hierarchical reactivity of its three distinct halogen substituents. By enabling programmed, sequential cross-coupling reactions, it serves as a powerful and versatile scaffold for the efficient construction of complex, highly functionalized aromatic molecules. This capability makes it an indispensable intermediate for researchers and drug development professionals aiming to synthesize novel pharmaceutical agents, agrochemicals, and advanced materials.^{[14][15]}

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